
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
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Overview
Description
7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate is a coumarin derivative characterized by a bicyclic benzopyrone core (2H-chromen-2-one) with substituents at positions 4, 5, and 5. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 276.29 g/mol and CAS number 840514-13-8 . Structurally, it features:
- Methyl group at position 7,
- Propyl group at position 4,
- Acetate ester at position 5.
Coumarins are widely studied for their biological activities (e.g., anticoagulant, antimicrobial, and anti-inflammatory properties).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate in dry acetone . The reaction mixture is then treated with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anticancer Activity
The chromene scaffold is recognized for its potential as an anticancer agent. Various studies have demonstrated that derivatives of chromenes exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- Cytotoxicity Studies : A library of 2-amino-4-aryl-3-cyano-4H-chromene derivatives was synthesized and tested against six human tumor cell lines. One compound showed an IC50 value of less than 1 μM, indicating potent antitumor activity .
- Mechanisms of Action : Some studies suggest that the anticancer properties are linked to the ability of these compounds to interfere with microtubule dynamics and inhibit tubulin polymerization . For example, a derivative was found to exhibit strong cytotoxicity in glioma cells while also inhibiting tubulin dynamics .
Enzyme Inhibition
7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate has also been investigated for its inhibitory effects on various enzymes:
- Monoamine Oxidase Inhibition : A series of C7-substituted coumarins were identified as selective inhibitors of human monoamine oxidases (MAO-A and MAO-B). The structure-activity relationship indicated that modifications at the C7 position could enhance selectivity and potency against these enzymes .
Selective Inhibitors of Carbonic Anhydrases
Recent studies have highlighted the potential of chromene derivatives as selective inhibitors of tumor-associated human carbonic anhydrases (CAs):
- Selectivity and Potency : A study synthesized various 2H-chromene derivatives that selectively inhibited human CA isoforms IX and XII, which are associated with cancer. The compounds demonstrated selectivity without affecting other isoforms, suggesting their potential as targeted cancer therapies .
Summary Table of Applications
Case Studies
- Antitumor Evaluation : A series of newly synthesized chromene derivatives were tested against MCF-7 breast cancer cells, revealing several compounds with significant antitumor activity compared to standard treatments like colchicine .
- MAO Inhibition Analysis : The introduction of specific substituents at the C4 position significantly enhanced MAO-A inhibition, showcasing the importance of chemical structure in therapeutic efficacy .
- Carbonic Anhydrase Selectivity : A compound from a recent study exhibited potent inhibition against hCA IX and XII at low concentrations, demonstrating the potential for developing selective inhibitors for cancer treatment .
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate and related coumarin derivatives:
Compound Name | Molecular Formula | Substituents | Functional Group | Molecular Weight (g/mol) | CAS Number | Purity (%) |
---|---|---|---|---|---|---|
This compound | C₁₅H₁₆O₅ | 7-Me, 4-Pr, 5-OAc | Ester (OAc) | 276.29 | 840514-13-8 | 95 |
2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid | C₁₅H₁₄O₆ | 7-Me, 4-Pr, 5-O(CH₂)COOH | Carboxylic acid | 290.27 | 664366-15-8 | 95 |
2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)propanoic acid | C₁₆H₁₆O₅ | Cyclopenta-fused ring, 7-OPr | Carboxylic acid | 288.30 | 307548-90-9 | 95 |
5-Cyclopropylfuran-2-carbaldehyde | C₈H₈O₂ | Cyclopropyl, aldehyde | Aldehyde | 136.15 | 39763-81-0 | 95 |
Key Observations:
Functional Group Impact: The acetate ester in the target compound confers higher lipophilicity compared to the carboxylic acid analog (C₁₅H₁₄O₆), which may influence bioavailability and metabolic stability .
Substituent Effects: The cyclopenta-fused coumarin (C₁₆H₁₆O₅) introduces steric constraints and electronic effects, altering reactivity and binding interactions compared to the simpler propyl-substituted target compound . The cyclopropyl group in C₈H₈O₂ (a non-coumarin analog) demonstrates how heterocyclic modifications diverge from coumarin-based bioactivity profiles.
Synthetic Considerations :
- The target compound’s synthesis likely involves acetylation of a hydroxylated coumarin precursor, whereas carboxylic acid derivatives require hydrolysis or direct coupling (e.g., diazonium salt reactions, as in ) .
Biological Activity
7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate, a member of the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of various functional groups contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of 2H-chromenes exhibit significant anticancer properties. Studies have shown that 7-methyl-2-oxo-4-propylchromene can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization : This leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
- Caspase activation : Specific analogs trigger caspase-dependent pathways, promoting DNA fragmentation and cell death.
Table 1: Anticancer Activity of Chromene Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
7-Methyl-2-oxo-4-propylchromene | MCF-7 (breast cancer) | 15.5 | Tubulin inhibition |
4H-chromen derivatives | Various | <20 | Caspase activation |
2. Antioxidant Activity
The compound exhibits considerable free radical scavenging activity, attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals. This property is crucial for combating oxidative stress-related diseases.
3. Anticholinesterase Activity
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated promising inhibition of AChE with IC50 values comparable to known inhibitors.
Table 2: AChE Inhibition Potency
Compound | IC50 (µM) |
---|---|
Methyl 2-[(7-methyl-2-oxo-4-propylchromen)] | 10.4 |
Standard AChE Inhibitor | 5.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on enzymes like AChE and cyclooxygenase, inhibiting their activity and leading to therapeutic effects.
- Cell Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of caspase activity and cell cycle regulators.
Case Studies
Several studies have explored the biological activity of chromene derivatives:
- Anticancer Studies : A study demonstrated that certain chromene derivatives exhibited significant cytotoxicity against human carcinoma cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) with varying degrees of potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of chromene derivatives against various pathogens, demonstrating significant inhibitory effects against Gram-negative bacteria and moderate activity against Gram-positive strains .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target enzymes, providing insights into their potential efficacy as drug candidates .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-propylchromen-5-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-13-7-9(2)6-12(15(11)13)18-10(3)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
CTKQZMBVEGSEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Origin of Product |
United States |
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